5-Methylmorpholine-2-carbonitrile
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Overview
Description
5-Methylmorpholine-2-carbonitrile: is a chemical compound with the molecular formula C6H10N2O . It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylmorpholine-2-carbonitrile typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5-Methylmorpholine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or amides.
Reduction: Primary amines or other reduced forms.
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: 5-Methylmorpholine-2-carbonitrile is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Methylmorpholine-2-carbonitrile and its derivatives involves interactions with specific molecular targets. These compounds may act as inhibitors or modulators of enzymes, receptors, or other proteins involved in various biological pathways. For example, they may inhibit kinases or other enzymes involved in cell signaling and regulation .
Comparison with Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share the nitrile functional group and are used in similar applications, such as organic synthesis and medicinal chemistry.
Thiophene derivatives: Thiophene-based compounds also exhibit a wide range of biological activities and are used in the synthesis of advanced materials.
Uniqueness: 5-Methylmorpholine-2-carbonitrile is unique due to its morpholine ring structure, which imparts specific chemical and biological properties. The presence of both nitrogen and oxygen atoms in the ring allows for diverse reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-methylmorpholine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-4-9-6(2-7)3-8-5/h5-6,8H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFGKGLHSFVTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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